cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate
Description
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS No. 1251004-25-7) is a bicyclic organic compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.284 g/mol . Its structure consists of a bicyclo[4.2.0]octane core, featuring a seven-membered fused ring system with one nitrogen atom (3-aza) and a ketone group (7-oxo). The tert-butyl carboxylate group at position 3 enhances steric protection and influences solubility and stability. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of β-lactamase inhibitors and other bioactive molecules.
Nomenclature Note: Discrepancies in numbering (e.g., "7-oxo" vs. "8-oxo") arise from differing conventions for bicyclo system indexing. The CAS-registered name specifies "8-oxo," but the user’s query uses "7-oxo," likely reflecting alternate numbering practices .
Properties
IUPAC Name |
tert-butyl (1R,6R)-7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-9-8(7-13)6-10(9)14/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVWOQYGKPDJEW-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core is constructed through a series of cyclization reactions. This often involves the use of starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of Functional Groups: Functional groups such as the tert-butyl ester and the ketone are introduced through various organic reactions, including esterification and oxidation.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate can undergo several types of chemical reactions:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound that has garnered attention in various scientific research applications. Its unique structural properties and potential biological activities make it a subject of interest in medicinal chemistry, pharmacology, and organic synthesis.
Medicinal Chemistry
The compound is explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for developing new drugs. Studies have indicated that compounds with similar bicyclic structures often exhibit significant biological activity, including antibacterial and antifungal properties.
Synthesis of Derivatives
Research has focused on the synthesis of various derivatives of this compound to enhance its pharmacological profile. Modifications to the side chains or functional groups can lead to compounds with improved efficacy and reduced toxicity.
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Activity : Preliminary studies have shown that certain derivatives exhibit antimicrobial properties, which could be useful in treating infections caused by resistant strains of bacteria.
- Cytotoxicity : Research into the cytotoxic effects on cancer cell lines has been conducted, indicating potential applications in oncology.
Neuropharmacology
Due to its structural similarities to known neuroactive compounds, this compound is also being studied for its effects on the central nervous system. Investigations into its potential as an anxiolytic or antidepressant are ongoing.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecular architectures. Its bicyclic structure allows for various chemical transformations that can yield valuable synthetic products.
Case Study 1: Antimicrobial Derivatives
A study published in a peer-reviewed journal examined several derivatives of this compound for their antimicrobial efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria. The results indicated that specific modifications enhanced activity, suggesting pathways for future drug development.
Case Study 2: Neuropharmacological Effects
Another research article explored the neuropharmacological effects of this compound in animal models, focusing on behavioral assays that assess anxiety and depression-like symptoms. The findings suggested that certain derivatives could modulate neurotransmitter systems effectively, warranting further investigation into their therapeutic potential.
Data Table: Summary of Research Findings
| Study Focus | Key Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Enhanced efficacy with specific derivatives | Journal of Medicinal Chemistry |
| Cytotoxicity | Potential effects on cancer cell lines | Cancer Research Journal |
| Neuropharmacology | Modulation of anxiety and depression symptoms | Neuropharmacology Reviews |
Mechanism of Action
The mechanism of action for cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is not well-documented. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The bicyclic structure may allow it to fit into specific binding sites, thereby modulating biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of bicyclic tert-butyl carboxylates with nitrogen and oxygen functionalities. Below is a detailed comparison with key analogs:
Structural and Functional Group Analysis
Key Differences and Implications
Ring Size and Strain :
- The bicyclo[4.2.0]octane system in the target compound provides greater conformational flexibility compared to the strained bicyclo[3.2.1]octane (CAS 637301-19-0). This impacts reactivity in ring-opening reactions and substrate binding in biological targets .
- The bicyclo[3.1.0]hexane analog (CAS 1245645-37-7) exhibits higher ring strain due to its smaller fused rings, favoring nucleophilic attack at the acetyl group .
Functional Group Positioning: The 7-oxo group in the target compound vs. For example, the 7-oxo group may enhance interactions with catalytic serine residues in β-lactamases . The diaza system in CAS 885271-67-0 introduces a second nitrogen, increasing basicity and metal-chelating capacity compared to the mono-aza target compound .
Substituent Effects: The acetyl group in CAS 1245645-37-7 vs. tert-Butyl carboxylate groups across all analogs improve solubility in organic solvents and stabilize intermediates during synthesis .
Q & A
Basic Research Questions
What experimental strategies are recommended for confirming the bicyclo[4.2.0]octane core structure of this compound?
To validate the bicyclo[4.2.0]octane scaffold, employ X-ray crystallography using SHELX software for refinement (e.g., SHELXL for small-molecule structures) . Pair this with NMR spectroscopy :
- 1H/13C NMR to confirm substituent positions (e.g., tert-butyl and carboxylate groups).
- 2D NMR (COSY, HSQC, HMBC) to resolve ring connectivity and stereochemistry.
For example, the bicyclo[4.2.0] system in β-lactam antibiotics like cefditoren pivoxil (a structurally analogous compound) was confirmed via similar methods .
What synthetic routes are commonly used to prepare this bicyclic compound?
The compound is likely synthesized via ring-closing strategies typical of β-lactam intermediates:
Cycloaddition reactions (e.g., [2+2] ketene-imine cyclization) to form the bicyclo[4.2.0] system.
Protection of the amine with tert-butyloxycarbonyl (Boc) groups, as seen in related bicyclic carbamates .
Oxidation at C7 using mild oxidizing agents (e.g., TEMPO/O2) to introduce the 7-oxo group.
Purification via recrystallization or preparative HPLC (C18 columns, acetonitrile/water gradients) is critical to isolate the cis isomer .
Advanced Research Questions
How can enantiomeric purity be ensured during synthesis, given the stereochemical complexity of the bicyclo[4.2.0] system?
Use chiral chromatography (e.g., Chiralpak IA/IB columns) with mobile phases optimized for polar bicyclic compounds. Validate enantiomeric excess (ee) via:
- Circular Dichroism (CD) spectroscopy.
- Crystallographic data to confirm absolute configuration .
For example, stereochemical control in similar azabicyclo compounds (e.g., cefotetan intermediates) requires strict temperature and solvent polarity monitoring during cyclization .
What analytical challenges arise in quantifying degradation products under accelerated stability conditions?
Under thermal or hydrolytic stress, degradation pathways may include:
- Ring-opening at the β-lactam moiety (if present).
- Oxidative decomposition of the tert-butyl group.
HPLC-MS/MS with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a gradient of 0.1% formic acid/acetonitrile is recommended. Quantify degradation using stability-indicating methods validated per ICH guidelines, as demonstrated for cefditoren pivoxil .
Table 1: Example HPLC Parameters for Degradation Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase | 0.1% HCOOH (A) / ACN (B) |
| Gradient | 10% B → 90% B over 25 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm + ESI-MS (m/z 200–600) |
How can computational modeling predict the compound’s reactivity in catalytic systems?
Perform DFT calculations (e.g., Gaussian 16) to map:
- Electrostatic potential surfaces of the bicyclo[4.2.0] ring.
- Transition states for ring-opening reactions.
Compare results to experimental kinetics data. For instance, β-lactamase enzyme interactions with bicyclic substrates (e.g., cefazedone analogs) have been modeled using similar approaches .
What statistical methods are appropriate for reconciling contradictory crystallographic and spectroscopic data?
Use R software (v4.2.0) with packages like lme4 for mixed-effects modeling to assess systematic errors. For example:
- Apply Kruskal-Wallis tests to compare bond-length distributions across datasets .
- Validate outliers via residual analysis in SHELXL refinement outputs .
Methodological Notes
- Avoid commercial suppliers like BLD Pharmatech or 960 Chemical Network due to unreliable purity data .
- Prioritize peer-reviewed syntheses (e.g., β-lactam antibiotic protocols) over vendor-provided protocols .
- Safety : Follow GHS guidelines (e.g., H302, H315) for handling tert-butyl derivatives, including proper ventilation and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
